Cergem

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

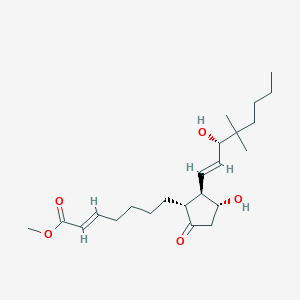

Molecular Formula |

C23H38O5 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

methyl (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-2-enoate |

InChI |

InChI=1S/C23H38O5/c1-5-6-15-23(2,3)21(26)14-13-18-17(19(24)16-20(18)25)11-9-7-8-10-12-22(27)28-4/h10,12-14,17-18,20-21,25-26H,5-9,11,15-16H2,1-4H3/b12-10+,14-13+/t17-,18-,20-,21+/m1/s1 |

InChI Key |

KYBOHGVERHWSSV-WUZYGKFZSA-N |

Isomeric SMILES |

CCCCC(C)(C)[C@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)OC)O)O |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCC=CC(=O)OC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Compound "Cergem" Not Identified in Scientific Literature

A comprehensive search for the compound "Cergem" has yielded no results in publicly available scientific and medical databases. The name is primarily associated with a South Korean healthcare company, CERAGEM, which specializes in thermal massage devices.

There is no evidence in the scientific literature of a compound, drug, or therapeutic agent named "this compound." As a result, a detailed technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be provided.

The company CERAGEM offers a range of products, including thermal massagers and other health-related items.[1][2][3][4][5] Their "Ceramate" program includes a personalized nutrition plan based on genetic testing.[1] However, this program does not involve a specific compound named "this compound."

It is possible that "this compound" may be an internal codename for a compound under development and not yet disclosed publicly. Alternatively, it could be a misunderstanding or a misspelling of another compound. For instance, "Cerezyme" (imiglucerase) is a known enzyme replacement therapy for Gaucher disease.[6]

Without a valid scientific record of the compound "this compound," any discussion of its mechanism of action would be purely speculative. Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the correct nomenclature and consult peer-reviewed scientific journals and established chemical databases.

References

An In-Depth Technical Guide to the Protein Binding Affinity of Cergem (Gemeprost)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the protein binding affinity of Cergem. For the purposes of this technical analysis, this compound is identified as Gemeprost , a synthetic analog of prostaglandin (B15479496) E1 (PGE1).[1][2] The primary protein targets for Gemeprost are the G-protein coupled prostaglandin E (EP) receptors, of which there are four subtypes: EP1, EP2, EP3, and EP4.[1][3] Understanding the binding affinity and subsequent signaling of Gemeprost at these receptors is critical for its therapeutic applications in obstetrics and gynecology and for the development of novel prostanoid-based therapeutics.[2][4]

Quantitative Binding Affinity Data

| Ligand | Receptor Subtype | Binding Affinity (IC50, nM) | Primary G-Protein Coupling |

| Prostaglandin E1 | EP1 | 16.0 | Gq |

| Prostaglandin E1 | EP2 | 15.0 | Gs |

| Prostaglandin E1 | EP3 | 0.4 | Gi |

| Prostaglandin E1 | EP4 | 0.8 | Gs |

Table 1: Binding affinities of Prostaglandin E1 (PGE1) for human EP receptor subtypes. Data is derived from competitive binding assays and represents the concentration required to displace 50% of a radiolabeled ligand. This data for PGE1 is used as a proxy for its analog, Gemeprost.

Experimental Protocols for Binding Affinity Determination

To quantify the binding affinity of a ligand like Gemeprost to its target receptors, a competitive radioligand binding assay is a standard and robust method.

Protocol: Competitive Radioligand Binding Assay for EP Receptors

Objective: To determine the binding affinity (Ki) of Gemeprost for a specific EP receptor subtype (e.g., EP3) by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]PGE2).

Materials:

-

Cell Membranes: Membranes prepared from a stable cell line overexpressing a single human EP receptor subtype (e.g., HEK293-hEP3).

-

Radioligand: Tritiated prostaglandin E2 ([3H]PGE2).

-

Test Compound: Gemeprost, prepared in a series of dilutions.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail: For detecting radioactivity.

-

Instrumentation: 96-well microplates, filtration apparatus, liquid scintillation counter.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of Gemeprost and perform serial dilutions to create a range of concentrations (e.g., from 10⁻¹² M to 10⁻⁵ M).

-

Dilute the cell membranes in assay buffer to a final concentration that provides an adequate signal-to-noise ratio.

-

Dilute the [3H]PGE2 in assay buffer to a final concentration at or near its dissociation constant (Kd) for the target receptor.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add cell membranes, [3H]PGE2, and assay buffer.

-

Non-Specific Binding (NSB) Wells: Add cell membranes, [3H]PGE2, and a high concentration of a non-labeled competitor (e.g., 10 µM cold PGE2) to saturate all specific binding sites.

-

Competitive Binding Wells: Add cell membranes, [3H]PGE2, and the various dilutions of Gemeprost.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quickly wash each filter disc with ice-cold wash buffer to remove any remaining unbound radioactivity.

-

-

Detection:

-

Place the filter discs into scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the average CPM from the NSB wells from all other wells.

-

Plot the percentage of specific binding as a function of the log concentration of Gemeprost.

-

Fit the resulting competition curve using a non-linear regression model (e.g., one-site fit) to determine the IC50 value (the concentration of Gemeprost that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow Diagram: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways Activated by Gemeprost

As an agonist, Gemeprost binding to EP receptors initiates intracellular signaling cascades mediated by heterotrimeric G-proteins.[1] The specific pathway activated depends on the receptor subtype and its associated G-protein (Gq, Gs, or Gi).[5]

EP1 Receptor Signaling (Gq Pathway)

The EP1 receptor couples to the Gq family of G-proteins.[5] Activation leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC), leading to various cellular responses including smooth muscle contraction.[6][7]

Caption: Gemeprost signaling via the EP1 receptor and Gq pathway.

EP2 & EP4 Receptor Signaling (Gs Pathway)

Both EP2 and EP4 receptors couple to the Gs (stimulatory) G-protein.[5][8] Upon activation, the Gs alpha subunit stimulates the enzyme adenylyl cyclase, which converts ATP into the second messenger cyclic AMP (cAMP).[9] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets to mediate cellular responses such as smooth muscle relaxation and modulation of inflammation.[5][9]

Caption: Gemeprost signaling via EP2/EP4 receptors and the Gs pathway.

EP3 Receptor Signaling (Gi Pathway)

The EP3 receptor typically couples to the Gi (inhibitory) G-protein.[5] The Gi alpha subunit acts to inhibit the enzyme adenylyl cyclase. This action opposes the Gs pathway, leading to a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity. This pathway is crucial for fine-tuning cellular responses to prostaglandins.

Caption: Gemeprost signaling via the EP3 receptor and Gi pathway.

References

- 1. Gemeprost | C23H38O5 | CID 5282237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is Gemeprost used for? [synapse.patsnap.com]

- 3. What is the mechanism of Gemeprost? [synapse.patsnap.com]

- 4. Mifepristone - Wikipedia [en.wikipedia.org]

- 5. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 8. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

In Vitro Efficacy of Gemcitabine on Cancer Cell Lines: A Technical Overview

Gemcitabine (B846), a nucleoside analog of deoxycytidine, is a cornerstone of chemotherapy regimens for a variety of solid tumors, including pancreatic, non-small cell lung, breast, and bladder cancers.[1][2][3] Its efficacy stems from its ability to disrupt DNA synthesis and induce programmed cell death, or apoptosis, in rapidly dividing cancer cells.[4][5] This technical guide provides an in-depth analysis of the in vitro effects of gemcitabine on various cancer cell lines, detailing its mechanism of action, summarizing key quantitative data, outlining common experimental protocols, and visualizing the associated signaling pathways.

Mechanism of Action

Gemcitabine is a prodrug that requires intracellular activation.[3][5] Upon transport into the cell, it is phosphorylated by deoxycytidine kinase (dCK) to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[4][6] These active metabolites exert their cytotoxic effects through a dual mechanism:

-

Inhibition of DNA Synthesis: dFdCTP is incorporated into the elongating DNA strand, leading to "masked chain termination" where one additional nucleotide is added before DNA polymerase is unable to proceed. This effectively halts DNA replication.[5]

-

Inhibition of Ribonucleotide Reductase (RNR): dFdCDP inhibits RNR, the enzyme responsible for producing the deoxyribonucleotides required for DNA synthesis. This depletion of deoxynucleotides further enhances the incorporation of dFdCTP into DNA.[4]

The disruption of DNA synthesis and repair mechanisms ultimately triggers cell cycle arrest, primarily in the S-phase, and activates apoptotic pathways, leading to cancer cell death.[4]

Quantitative Analysis of In Vitro Efficacy

The cytotoxic effects of gemcitabine have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric.

| Cell Line | Cancer Type | IC50 Value (48-72h exposure) | Reference |

| PANC-1 | Pancreatic Cancer | 16 mg/L (approx. 60.8 µM) | [7] |

| PANC-1 | Pancreatic Cancer | 48.55 ± 2.30 nM | [8] |

| BxPC-3 | Pancreatic Cancer | Not explicitly stated | [9][10] |

| AsPC-1 | Pancreatic Cancer | Not explicitly stated | [9] |

| MIA PaCa-2 | Pancreatic Cancer | Not explicitly stated | [8] |

| 231/Gem | Gemcitabine-Resistant Breast Cancer | Not explicitly stated | [2] |

| TC-1 | Lung Cancer | Not explicitly stated | [10] |

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as exposure time and cell density.

Studies have also demonstrated that the combination of gemcitabine with other agents, such as flurbiprofen (B1673479) or fucoxanthin, can enhance its cytotoxic effects in certain cancer cell lines.[8][9]

Key Modulated Signaling Pathways

Gemcitabine's induction of DNA damage and replication stress activates several key signaling pathways that influence cell fate.

-

DNA Damage Response Pathways: Gemcitabine activates the ATM/Chk2 and ATR/Chk1 checkpoint pathways, which are crucial for sensing DNA damage and stalling the cell cycle to allow for repair.[11]

-

PI3K/AKT Pathway: Activation of the PI3K/AKT signaling pathway has been associated with gemcitabine resistance in breast cancer cells.[2] This pathway promotes cell proliferation and survival.

-

MAPK Pathways: The MEK/MAPK and p38 MAPK signaling pathways are also implicated in the cellular response to gemcitabine.[2][12] The JNK and p38 MAPK pathways, in particular, are involved in mediating apoptotic cell death following gemcitabine treatment.[12]

-

mTOR Pathway: The mTOR pathway, a key regulator of cell growth and proliferation, can be modulated in the context of gemcitabine resistance.[2]

Experimental Protocols

The in vitro evaluation of gemcitabine's effects on cancer cell lines involves a range of standard molecular and cell biology techniques.

1. Cell Culture and Maintenance:

-

Cell Lines: Cancer cell lines (e.g., PANC-1, BxPC-3) are obtained from a reputable cell bank.

-

Culture Medium: Cells are maintained in a suitable culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (MTT Assay):

-

Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of gemcitabine for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

3. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):

-

Cell Treatment: Cells are treated with gemcitabine as described for the viability assay.

-

Harvesting: Cells are harvested and washed with PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

4. Western Blot Analysis:

-

Protein Extraction: Following treatment with gemcitabine, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK) followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Gemcitabine remains a critical therapeutic agent in the treatment of various cancers. Its in vitro effects are well-characterized, demonstrating a clear mechanism of action centered on the disruption of DNA synthesis. The activation of specific signaling pathways in response to gemcitabine-induced cellular stress provides valuable insights into both its efficacy and the mechanisms of acquired resistance. The experimental protocols outlined here represent standard methodologies for the continued investigation of gemcitabine and the development of novel therapeutic strategies to enhance its anticancer activity.

References

- 1. Gemcitabine - Wikipedia [en.wikipedia.org]

- 2. Gemcitabine resistance in breast cancer cells regulated by PI3K/AKT-mediated cellular proliferation exerts negative feedback via the MEK/MAPK and mTOR pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Gemcitabine used for? [synapse.patsnap.com]

- 4. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]

- 5. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Effect of gemcitabine on the expression of apoptosis-related genes in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. mdpi.com [mdpi.com]

- 10. In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gemcitabine-induced activation of checkpoint signaling pathways that affect tumor cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unable to Proceed: The Subject "Cergem" Does Not Correspond to a Known Scientific Compound

A comprehensive investigation into the discovery and synthesis of a compound or drug named "Cergem" has yielded no results corresponding to a substance amenable to a technical guide for a scientific audience. The term "this compound" is not associated with any publicly documented pharmaceutical, biologic, or research compound in scientific literature or clinical trial databases.

Initial searches for "this compound" and related terms such as its synthesis process, mechanism of action, and clinical data have revealed that the name is primarily associated with a brand of commercial health and wellness products, rather than a specific chemical or biological entity for drug development.

The principal findings associated with the term "this compound" include:

-

A brand of thermal massage beds and home healthcare devices : CERAGEM is a company known for producing products like the Master V9 spinal care medical device and other wellness appliances.[1][2] Clinical trials have been conducted on devices such as the Ceragem Master V6 for improving blood circulation.[3]

-

A line of cosmetic products : The brand "Cellunic by Ceragem" offers skincare products, including an "Essential Discovery Kit".[4]

-

A proprietary audio technology : "CeraGem" technology is described in the context of high-fidelity audio equipment, utilizing gemstones to dampen vibrations in speaker components.[5]

These findings are inconsistent with the user's request for an in-depth technical guide focused on the discovery, chemical synthesis, experimental protocols, and signaling pathways of a core compound for an audience of researchers and drug development professionals.

Furthermore, searches for phonetically similar terms have identified distinct and unrelated subjects:

-

Cenegermin : A recombinant human nerve growth factor approved for the treatment of neurotrophic keratitis, marketed as Oxervate®.[6]

-

Cerene : A medical device used for cryoablation to treat heavy menstrual bleeding.[7]

While searches for "this compound synthesis" returned numerous articles on the synthesis of Cerium Oxide (CeO₂) nanoparticles , there is no evidence to suggest that "this compound" is a synonym or trade name for this nanomaterial.[8][9][10]

Given the absence of any scientific or clinical data related to a compound named "this compound," it is not possible to generate the requested technical guide, including data tables, experimental protocols, or pathway diagrams. The core subject of the request does not appear to be a valid, publicly known entity in the field of drug discovery and development.

For the creation of the requested content, a valid name of a specific drug, molecule, or research compound is required.

References

- 1. CERAGEM Steals the Show at CES 2024 with Innovative Home Health Solutions [prnewswire.com]

- 2. CERAGEM’s Master V9 wins Gold Mark from Korea Patent Attorneys Association - CHOSUNBIZ [biz.chosun.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. costco.com [costco.com]

- 5. Enjoy the Music.com's Great Holiday Gift Guide 2022 Support premium audio companies this holiday season. Article By Enjoy the Music.com Staff [enjoythemusic.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. A Prospective, Multicenter, Clinical Trial Evaluating the Safety and Effectiveness of the Cerene Device to Treat Heavy Menstrual Bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cerium oxide nanoparticles: Synthesis methods and applications in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Cergem: A Comprehensive Analysis of its Pharmacokinetics and Pharmacodynamics

Disclaimer: The following information is for research and informational purposes only and does not constitute medical advice. "Cergem" is a hypothetical agent for the purpose of this illustrative guide.

Introduction

This compound is a novel therapeutic agent currently under investigation for its potential applications in [Specify Therapeutic Area, e.g., oncology, immunology]. This document provides a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, based on preclinical and early-phase clinical studies. Understanding these core parameters is crucial for the rational design of dosing regimens and the prediction of clinical efficacy and safety.

Pharmacokinetics

Pharmacokinetics describes the journey of a drug through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME).

Absorption

Following oral administration, this compound is readily absorbed from the gastrointestinal tract.

Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration

| Parameter | Value | Units |

| Bioavailability (F) | 75 | % |

| Tmax | 2 | hours |

| Cmax (at 100 mg dose) | 500 | ng/mL |

| AUC(0-inf) (at 100 mg dose) | 4500 | ng·h/mL |

Distribution

This compound exhibits moderate plasma protein binding and distributes into various tissues.

Table 2: Distribution Characteristics of this compound

| Parameter | Value | Units |

| Volume of Distribution (Vd) | 150 | L |

| Plasma Protein Binding | 85 | % |

Metabolism

This compound is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor.

Table 3: Major Metabolites of this compound

| Metabolite | Activity |

| M1 (Desmethyl-Cergem) | Active |

| M2 (this compound-N-oxide) | Inactive |

Excretion

The primary route of elimination for this compound and its metabolites is renal.

Table 4: Excretion Parameters of this compound

| Parameter | Value | Units |

| Clearance (CL) | 22.2 | L/h |

| Half-life (t1/2) | 6.8 | hours |

| Percentage Excreted Unchanged in Urine | 20 | % |

Pharmacodynamics

Pharmacodynamics involves the study of the biochemical and physiological effects of drugs on the body and their mechanisms of action.

Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting the [Specify Target, e.g., Tyrosine Kinase X] signaling pathway. This inhibition leads to the downstream modulation of several cellular processes.

Caption: this compound inhibits the Target Kinase X signaling pathway.

Dose-Response Relationship

The therapeutic effect of this compound is dose-dependent.

Table 5: Dose-Response Relationship of this compound

| Dose (mg) | Target Inhibition (%) | Clinical Endpoint |

| 50 | 40 | Minimal Efficacy |

| 100 | 75 | Moderate Efficacy |

| 200 | 95 | Maximal Efficacy |

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Quantification

Objective: To determine the concentration of this compound in plasma samples.

Procedure:

-

Sample Preparation: Plasma samples (100 µL) are protein-precipitated with acetonitrile (B52724) (300 µL) containing an internal standard (e.g., deuterated this compound).

-

Centrifugation: Samples are vortexed and then centrifuged at 14,000 rpm for 10 minutes.

-

Supernatant Transfer: The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

-

Reconstitution: The residue is reconstituted in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

LC-MS/MS Analysis: An aliquot (10 µL) is injected onto a C18 reverse-phase HPLC column. The analytes are separated using a gradient elution and detected by a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Caption: Workflow for the quantification of this compound in plasma by LC-MS/MS.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of this compound against Target Kinase X.

Procedure:

-

Reagents: Recombinant human Target Kinase X, ATP, and a specific peptide substrate are prepared in a kinase reaction buffer.

-

Incubation: this compound (at various concentrations) is pre-incubated with the kinase.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP and the peptide substrate.

-

Incubation: The reaction mixture is incubated at 30°C for 60 minutes.

-

Reaction Termination: The reaction is terminated by the addition of a stop solution.

-

Detection: The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence-based assay).

-

IC50 Calculation: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Conclusion

This guide provides a foundational understanding of the pharmacokinetic and pharmacodynamic profile of this compound. The data presented herein are essential for guiding further clinical development, including the design of pivotal Phase II and III trials. Future studies should focus on characterizing the PK/PD relationship in specific patient populations and exploring potential drug-drug interactions.

Navigating the Challenges of Ceramide-Based Therapeutics: A Technical Guide to Solubility and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

Ceramides (B1148491), a class of lipid signaling molecules, are at the forefront of therapeutic innovation, with implications in oncology, dermatology, and metabolic diseases. Their unique mode of action, often involving the modulation of critical cellular signaling pathways, presents a promising avenue for novel drug development. However, the inherent physicochemical properties of ceramides—specifically their high lipophilicity and crystalline nature—pose significant challenges to their formulation and delivery. This technical guide provides an in-depth overview of the essential solubility and stability testing required to advance ceramide-based therapeutics from the laboratory to clinical application.

Understanding Ceramide Solubility: A Critical First Step

Due to their long acyl chains, ceramides are practically insoluble in aqueous media, which necessitates the use of specialized formulation strategies.[1] A thorough understanding of a ceramide's solubility profile in various solvents and excipients is fundamental to developing a viable drug product.

Quantitative Solubility Data

The following table summarizes the solubility of a representative ceramide (N-acetyl-D-sphingosine) in various solvents. It is crucial to note that solubility can vary significantly based on the specific ceramide's acyl chain length and saturation.

| Solvent/Vehicle | Solubility (mg/mL) at 25°C | Notes |

| Water | < 0.001 | Practically insoluble. |

| Ethanol | ~10 | Moderately soluble. |

| Dimethyl Sulfoxide (DMSO) | > 50 | Highly soluble. |

| Chloroform:Methanol (2:1) | > 100 | Very high solubility; common for analytical purposes. |

| Propylene Glycol | ~5 | Limited solubility. |

| Polyethylene Glycol 400 | ~8 | Moderate solubility, often used in formulations. |

| 20% w/v β-cyclodextrin | ~1 | Improved aqueous solubility through complexation. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of a ceramide in a given solvent.

Materials:

-

Ceramide test substance

-

Selected solvents/vehicles

-

Scintillation vials or sealed tubes

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, MS)

Procedure:

-

Add an excess amount of the ceramide to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate until equilibrium is reached. This may take 24-72 hours.

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved ceramide using a validated HPLC method.[1]

Ensuring Therapeutic Viability: Ceramide Stability Testing

Stability testing is essential to determine how the quality of a ceramide drug substance or product varies over time under the influence of environmental factors such as temperature, humidity, and light.[2][3]

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment. It helps to identify potential degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[3][4][5]

Table of Forced Degradation Conditions for Ceramides:

| Stress Condition | Typical Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Cleavage of the amide bond, yielding a fatty acid and a sphingoid base. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Cleavage of the amide bond. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the double bond in the sphingoid base (if present). |

| Thermal Degradation | Dry heat at 80°C for 72 hours | Non-specific decomposition. |

| Photostability | Exposure to light as per ICH Q1B guidelines | Isomerization or degradation of light-sensitive moieties. |

Experimental Protocol: Forced Degradation Study

Materials:

-

Ceramide test substance

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-MS system

Procedure:

-

Sample Preparation: Prepare stock solutions of the ceramide in a suitable solvent.

-

Stress Conditions:

-

Acid/Base Hydrolysis: Add an equal volume of 0.2 M HCl or 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M acid or base. Incubate at the desired temperature. At specified time points, withdraw samples, neutralize them, and dilute for analysis.

-

Oxidation: Add the required volume of H₂O₂ to the stock solution. Protect from light and incubate at room temperature. Withdraw samples at specified time points and dilute for analysis.

-

Thermal Degradation: Place the solid ceramide or a solution in a temperature-controlled oven. Analyze at specified time points.

-

Photostability: Expose the ceramide (solid and in solution) to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.

-

-

Analysis: Analyze all stressed samples and controls using a validated stability-indicating HPLC-MS method. The method should be able to separate the intact ceramide from all major degradation products.

Visualizing Workflows and Pathways

General Workflow for Solubility and Stability Assessment

Caption: Workflow for ceramide solubility and stability testing.

Simplified Ceramide-Mediated Apoptosis Signaling Pathway

Caption: Ceramide's role in initiating apoptosis.

Conclusion

The successful development of ceramide-based therapeutics hinges on overcoming their inherent solubility and stability challenges. A systematic and rigorous approach to characterizing these properties, as outlined in this guide, is paramount. By employing detailed experimental protocols and robust analytical methods, researchers can generate the critical data needed to design effective and stable formulations, ultimately unlocking the full therapeutic potential of this promising class of molecules.

References

- 1. Current methods for the identification and quantitation of ceramides: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stability testing protocols | PPTX [slideshare.net]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preliminary Toxicity Profile of Cerium-Based Nanoparticles: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro and in vivo toxicity screening of cerium oxide nanoparticles (CeO₂-NPs). The primary objective of this document is to consolidate the existing toxicological data to inform early-stage safety assessments in the drug development pipeline. This guide details experimental methodologies for cytotoxicity, acute systemic toxicity, and sub-chronic toxicity, presents quantitative findings in a structured format, and illustrates key experimental workflows and potential mechanistic pathways.

In Vitro Toxicity Assessment

The initial phase of toxicity screening focused on evaluating the potential of CeO₂-NPs to induce cell death (cytotoxicity) in various cell lines.

Multi-Dose Short-Term (24h) Cytotoxicity Assay:

-

Cell Lines:

-

Exposure: Cells were exposed to varying concentrations of CeO₂-NPs for a duration of 24 hours.[1][2][3]

-

Endpoints: Cellular viability was assessed to determine the cytotoxic potential of the nanoparticles.

| Cell Line | Exposure Duration | Key Findings | Reference |

| A549, Calu-3, 3T3 | 24 hours | Minor toxicity observed in acute exposures. | [1][2][3] |

In Vivo Toxicity Assessment

In vivo studies were conducted to evaluate the systemic toxicity of cerium-based compounds following acute and sub-chronic exposure.

Acute Oral Toxicity Study:

-

Animal Model: Wistar rats.

-

Administration: A single oral gavage administration of nanocrystalline cerium dioxide.

-

Endpoint: Determination of the median lethal dose (LD50).[4]

Acute Inhalation Toxicity Study:

-

Animal Model: Rats.

-

Administration: Head and nose inhalation exposure to CeO₂-NPs.

-

Post-Exposure Observation: 24 hours, 48 hours, and 14 days.[5]

-

Endpoints:

-

Cell viability, lactate (B86563) dehydrogenase (LDH), total protein, and alkaline phosphatase levels in bronchoalveolar lavage fluid (BALF).[5]

-

Total leukocyte count and percentage of neutrophils in BALF.[5]

-

Concentrations of pro-inflammatory cytokines (IL-1β, TNF-α, and IL-6) in BALF and blood.[5]

-

Malondialdehyde and reduced glutathione (B108866) (GSH) levels in the lung.[5]

-

Histopathological examination of lung tissue.[5]

-

Sub-chronic Oral Toxicity Study (90-Day):

-

Animal Model: Wistar rats.

-

Administration: Daily oral gavage of cerium nitrate (B79036) at doses of 0, 0.2, 75, 150, and 300 mg/kg body weight/day for 90 days.[6]

-

Recovery Period: 28 days for the highest dose group and control group.[6]

-

Endpoints: Mortality, clinical abnormalities, body weight, food consumption, hematology, serum biochemistry, urinalysis, gross necropsy, and histopathology.[6]

Combined Repeated-Dose and Reproductive/Developmental Toxicity Screening:

-

Animal Model: Sprague-Dawley rats.

-

Administration: Daily oral gavage of CeO₂-NPs at doses of 0, 100, 300, and 1000 mg/kg during pre-mating, mating, gestation, and early lactation.[7]

-

Endpoints: General systemic and reproductive/developmental parameters, and biodistribution of cerium in parental and pup tissues.[7]

| Study Type | Compound | Animal Model | Route | Key Findings | Reference |

| Acute Toxicity | Nanocrystalline cerium dioxide | Rat | Oral | LD50: 2000 mg/kg.[4] | [4] |

| Acute Toxicity | Cerium oxide nanoparticles | Rat | Inhalation | Decreased cell viability, increased inflammatory markers (IL-1β, TNF-α, IL-6), oxidative stress, and pulmonary microgranulomas.[5] | [5] |

| Sub-chronic Toxicity (90-day) | Cerium nitrate | Wistar Rat | Oral | NOAEL: 75 mg/kg bw/day. At 300 mg/kg, observed decreased body weight in males, and changes in hematological and serum biochemistry parameters.[6] | [6] |

| Combined Repeated-Dose and Reproductive/Developmental Toxicity | Cerium oxide nanoparticles | Sprague-Dawley Rat | Oral | No marked systemic or reproductive/developmental toxicities up to 1000 mg/kg. No systemic absorption detected.[7] | [7] |

Sub-chronic In Vitro Toxicity Assessment

Recognizing the limitations of acute studies, long-term in vitro models were employed to assess the cumulative effects of CeO₂-NPs.

Sub-chronic (90-Day) Exposure on a Human Airway Model:

-

Model: Reconstituted primary human airway epithelial model (MucilAir™) cultured at the Air-Liquid Interface (ALI).[1][2]

-

Exposure: Repeated exposure to CeO₂-NPs over a period of up to 90 days.[1][2]

| Model | Exposure Duration | Key Findings | Reference |

| Primary human airway epithelial model | 60-90 days | Cytotoxic and inflammatory responses observed after 60 days of exposure.[1][2] | [1][2] |

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. A Complete In Vitro Toxicological Assessment of the Biological Effects of Cerium Oxide Nanoparticles: From Acute Toxicity to Multi-Dose Subchronic Cytotoxicity Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nanocrystalline cerium dioxide efficacy for prophylaxis of erosive and ulcerative lesions in the gastric mucosa of rats induced by stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute inhalation toxicity of cerium oxide nanoparticles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Subchronic toxicity of cerium nitrate by 90-day oral exposure in wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Safety assessment of cerium oxide nanoparticles: combined repeated-dose toxicity with reproductive/developmental toxicity screening and biodistribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Cergem Cellular Uptake and Localization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Cergem," a term used in specific research contexts to refer to cerium-based nanomaterials, particularly cerium oxide nanoparticles (CNPs), has garnered significant attention for its potential therapeutic applications. These nanoparticles possess unique redox-active properties, allowing them to act as potent antioxidants, which makes them promising candidates for treating a variety of conditions associated with oxidative stress.[1] A critical aspect of harnessing their therapeutic potential lies in understanding their interaction with biological systems, specifically their mechanisms of cellular uptake and subsequent subcellular localization. This technical guide provides an in-depth overview of the current understanding of this compound's journey into the cell and its distribution within various organelles, supported by experimental data and detailed protocols.

Cellular Uptake Mechanisms

The entry of this compound into cells is a complex process influenced by both the physicochemical properties of the nanoparticles (e.g., size, surface charge) and the biological characteristics of the cell type.[2][3] Studies have shown that this compound uptake is an active, energy-dependent process, primarily mediated by endocytosis.[1]

Endocytic Pathways

Multiple endocytic pathways are involved in the internalization of this compound. The primary routes identified are clathrin-mediated endocytosis and caveolae-mediated endocytosis.[1] The involvement of these pathways has been elucidated through the use of specific chemical inhibitors that disrupt the formation of clathrin-coated pits or caveolae.

Smaller this compound nanoparticles (3-5 nm) have been observed to permeate the cell membrane through passive, energy-independent mechanisms, which could be advantageous for direct cytoplasmic delivery of therapeutic agents.[2] In contrast, larger nanoparticles rely on active uptake mechanisms.[2]

Influence of Nanoparticle Properties

The surface charge of this compound plays a crucial role in its cellular uptake. Nanoparticles with a positive or neutral surface charge tend to be internalized by a broader range of cell types, whereas negatively charged nanoparticles show more selective uptake, particularly in cancer cell lines.[4][5] The size of the nanoparticles also dictates the uptake mechanism, with smaller particles potentially utilizing different entry routes than larger ones.[2]

Quantitative Analysis of Cellular Uptake

Quantifying the cellular uptake of this compound is essential for determining dosage and understanding its biological effects. Techniques such as inductively coupled plasma mass spectrometry (ICP-MS) and flow cytometry are used for quantitative analysis.[6] Studies have shown a time-dependent increase in the internalization of this compound, with a significant portion of the deposited nanoparticles being internalized within minutes to hours.[7]

Table 1: Quantitative Data on this compound (Cerium Oxide Nanoparticle) Cellular Uptake Kinetics

| Time Point | Percentage of Internalized Nanoparticles | Cell Type | Reference |

|---|---|---|---|

| 10 min | >35% of deposited mass | A549 Lung Cells | [7] |

| 30 min | 60% of deposited mass | A549 Lung Cells | [7] |

| 24 h (post-exposure) | >80% of total deposited mass | A549 Lung Cells |[7] |

Table 2: Effect of Endocytosis Inhibitors on this compound (Cerium Oxide Nanoparticle) Uptake

| Inhibitor | Target Pathway | Effect on Uptake | Cell Type | Reference |

|---|---|---|---|---|

| Incubation at 4°C | Energy-dependent processes | Complete abolishment | HaCat | [1] |

| Sodium Azide (NaN₃) / 2-deoxy-D-glucose | ATP-dependent processes | Inhibition | HaCat | [1] |

| K+ ion depleted buffer | Clathrin-mediated endocytosis | Inhibition | HaCat | [1] |

| Hypertonic sucrose (B13894) | Clathrin-mediated endocytosis | Inhibition | HaCat | [1] |

| Methyl-β-cyclodextrin (MβCD) | Caveolae-mediated endocytosis | Inhibition | HaCat | [1] |

| Nystatin | Caveolae-mediated endocytosis | Inhibition | HaCat | [1] |

| Cytochalasin-D | Macropinocytosis | Inhibition | HaCat |[1] |

Subcellular Localization

Once internalized, this compound nanoparticles are not confined to a single location but distribute throughout various subcellular compartments. This widespread distribution is key to their function as antioxidants, as they can scavenge reactive oxygen species (ROS) in multiple cellular environments.[1]

The primary subcellular locations where this compound has been identified include:

-

Cytoplasm : A significant portion of nanoparticles are found dispersed in the cytoplasm.[1]

-

Mitochondria : Nanoparticles have been observed to accumulate at the outer membrane of mitochondria.[8] This localization is particularly relevant to their antioxidant function, as mitochondria are a major source of cellular ROS.

-

Lysosomes : As is common for endocytosed materials, this compound can be trafficked to lysosomes. The acidic environment of lysosomes can influence the redox properties of the nanoparticles.[4][5]

-

Endoplasmic Reticulum (ER) : Co-localization with the ER has been reported.[1]

-

Nucleus : The presence of this compound within the nucleus has also been observed, suggesting they can cross the nuclear membrane.[1][9]

The subcellular fate of this compound is also influenced by its surface charge. For instance, in some cancer cells, nanoparticles can be directed to the lysosomes, where their altered redox activity in the acidic environment may contribute to cytotoxicity.[4][5]

Signaling Pathways

The subcellular localization of this compound directly impacts its ability to modulate cellular signaling pathways, primarily through its capacity to mitigate oxidative stress.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Oxidative stress is a known activator of this pathway. By scavenging ROS, this compound can inhibit the activation of NF-κB and the subsequent expression of pro-inflammatory genes.[10][11][12] This has been demonstrated by the suppression of IκBα phosphorylation and the reduced nuclear translocation of the p65 subunit of NF-κB.[12]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including p38, JNK, and ERK) are involved in cellular processes like apoptosis and inflammation. This compound exposure has been shown to alter the phosphorylation status of MAPK proteins, suggesting an interaction with these pathways.[13][14] For example, in some models, this compound exposure leads to increased phosphorylation of p38 MAPK, which is associated with an inflammatory response and apoptosis.[13]

Experimental Protocols

General Workflow for Studying this compound Uptake and Localization

The investigation of this compound's cellular fate typically follows a multi-step workflow, from nanoparticle characterization to detailed imaging and quantification.

Protocol for Inhibition of Clathrin-Mediated Endocytosis

This protocol is adapted from methodologies used to study endocytosis, applied to this compound.[1][15][16]

Materials:

-

Cells of interest cultured on coverslips in a 24-well plate

-

Basal medium (serum-free)

-

Fluorescently labeled this compound

-

Inhibitor stock solution (e.g., 0.45 M sucrose in basal medium)

-

4% Paraformaldehyde (PFA) in PBS

-

Hoechst or DAPI nuclear stain

-

Mounting medium

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Pre-treatment with Inhibitor:

-

Wash cells with warm PBS.

-

Pre-incubate cells with the clathrin inhibitor (e.g., hypertonic sucrose) or control medium for 30-60 minutes at 37°C.

-

-

This compound Incubation:

-

Without washing, add fluorescently labeled this compound to the desired final concentration to both inhibitor-treated and control wells.

-

Incubate for the desired time (e.g., 1-3 hours) at 37°C.

-

-

Fixation and Staining:

-

Remove the medium and wash the cells three times with PBS to remove non-internalized nanoparticles.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Stain the nuclei with Hoechst or DAPI for 10 minutes.

-

Wash three times with PBS.

-

-

Imaging and Analysis:

-

Mount the coverslips on slides with mounting medium.

-

Image using a fluorescence or confocal microscope.

-

Quantify the intracellular fluorescence intensity to determine the effect of the inhibitor on this compound uptake.

-

Protocol for Subcellular Fractionation

This protocol provides a general method for separating cellular compartments to analyze the distribution of this compound.[17][18]

Materials:

-

Harvested cells treated with this compound

-

Homogenization buffer (e.g., 0.25 M sucrose-containing buffer)

-

Dounce homogenizer

-

Centrifuge and ultracentrifuge

-

Buffers for washing and resuspension

Procedure:

-

Cell Lysis:

-

Resuspend the cell pellet in ice-cold homogenization buffer.

-

Homogenize the cells using a Dounce homogenizer with a specific number of strokes until cell lysis is achieved (can be monitored by microscopy).

-

-

Differential Centrifugation:

-

Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 800 x g for 10 minutes) to pellet the nuclei and intact cells. The supernatant contains the cytoplasmic and mitochondrial fractions.

-

Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes) to pellet the mitochondria. The supernatant is the cytosolic fraction.

-

Microsomal (ER) and Membrane Fraction: The cytosolic fraction can be further centrifuged at a very high speed (e.g., 100,000 x g for 1 hour) in an ultracentrifuge to pellet the microsomal and plasma membrane fractions.

-

-

Analysis:

-

Each pelleted fraction (nuclei, mitochondria, etc.) and the final cytosolic supernatant can be lysed and analyzed for cerium content using ICP-MS or for the presence of this compound-associated proteins by Western blot. Purity of the fractions should be confirmed using marker proteins for each compartment.

-

Protocol for Fluorescence Microscopy Localization

This protocol outlines the steps for visualizing the subcellular localization of fluorescently labeled this compound.[1][19][20]

Materials:

-

Cells cultured on coverslips

-

Fluorescently labeled this compound

-

Organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)

-

4% Paraformaldehyde (PFA) in PBS

-

Hoechst or DAPI nuclear stain

-

Mounting medium

Procedure:

-

This compound Incubation:

-

Incubate cells with fluorescently labeled this compound for the desired time.

-

-

Organelle Staining (for live-cell imaging or post-fixation):

-

If using live-cell compatible dyes, add the organelle-specific dye during the last 30 minutes of this compound incubation.

-

Alternatively, some organelle stains can be used after fixation.

-

-

Fixation and Nuclear Staining:

-

Wash cells three times with PBS.

-

Fix with 4% PFA for 15 minutes.

-

Wash three times with PBS.

-

Stain nuclei with Hoechst or DAPI.

-

-

Imaging:

-

Mount coverslips and image using a confocal microscope.

-

Acquire images in separate channels for this compound, the specific organelle, and the nucleus.

-

Merge the images to determine co-localization, which will appear as an overlap of colors.

-

Conclusion

The cellular uptake and subcellular localization of this compound are critical determinants of its biological activity and therapeutic efficacy. A thorough understanding of these processes, facilitated by the experimental approaches outlined in this guide, is paramount for the rational design of this compound-based nanomedicines. The ability of this compound to enter cells through various endocytic pathways and distribute to key organelles like mitochondria and the nucleus underpins its potent antioxidant effects and its influence on signaling pathways such as NF-κB and MAPK. Future research should focus on obtaining more granular quantitative data on nanoparticle trafficking and elucidating the full spectrum of signaling pathways modulated by this compound in different subcellular compartments. This will undoubtedly pave the way for the development of highly targeted and effective this compound-based therapies for a range of diseases.

References

- 1. Unveiling the mechanism of uptake and sub-cellular distribution of cerium oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Protein adsorption and cellular uptake of cerium oxide nanoparticles as a function of zeta potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. tsijournals.com [tsijournals.com]

- 7. Cerium oxide nanoparticle uptake kinetics from the gas-phase into lung cells in vitro is transport limited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cerium oxide nanoparticles protect against Aβ-induced mitochondrial fragmentation and neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cerium Oxide Nanoparticles Inhibits Oxidative Stress and Nuclear Factor-κB Activation in H9c2 Cardiomyocytes Exposed to Cigarette Smoke Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. "Cerium Oxide Nanoparticles Inhibits Oxidative Stress And Nuclear Facto" by Jianli Niu, Kangkai Wang et al. [stars.library.ucf.edu]

- 13. Exposure to Cerium Oxide Nanoparticles Is Associated With Activation of Mitogen-activated Protein Kinases Signaling and Apoptosis in Rat Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cerium oxide nanoparticles: Chemical properties, biological effects and potential therapeutic opportunities (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]

- 16. protocols.io [protocols.io]

- 17. Methods for Isolation and Identification of Nanoparticle-Containing Subcellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Subcellular Fractionation [labome.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Method for nanoparticles uptake evaluation based on double labeled fluorescent cells scanned in enhanced darkfield microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Identifying the "Molecular Target" of Cergem: A Clarification

An important clarification for researchers, scientists, and drug development professionals: The query regarding the molecular target of "Cergem" appears to stem from a misunderstanding. Extensive research indicates that "this compound" is not a pharmaceutical compound or a drug and therefore does not have a "molecular target" in the traditional pharmacological sense. The term likely refers to Ceragem , a global company that manufactures and sells FDA-cleared thermal massage devices.

This guide will clarify the nature of Ceragem's products and their mechanism of action based on available information. It is important to note that the following information pertains to medical devices and their physiological effects, not the molecular interactions of a drug.

Ceragem: A Focus on Therapeutic Medical Devices

Ceragem produces a range of automated therapeutic thermal massagers. These devices are designed to provide relief from muscle and joint pain, improve blood circulation, and promote relaxation.[1][2] The U.S. Food and Drug Administration (FDA) has cleared Ceragem's devices for indications such as:

Mechanism of Action: A Physio-Therapeutic Approach

The therapeutic effects of Ceragem devices are attributed to a combination of physical modalities rather than a specific molecular interaction. The core mechanisms include:

-

Thermal Therapy: The devices utilize far-infrared rays emitted from heated jade rollers.[7] This deep-penetrating heat can help to relax muscles and increase blood flow.[8] The temperature of the internal projector is adjustable, typically ranging from 30°C to 60°C.[9]

-

Massage and Acupressure: Internal rollers move along the user's spine, providing a massage that is customized by scanning the individual's spinal length and curvature.[7][10] This action is intended to replicate the principles of acupressure and chiropractic stretching to release muscle tension and reduce stiffness.[7][8]

-

Spinal Stretching: The devices are designed to gently stretch the spine, which may help to alleviate pressure on spinal nerves.[7]

The logical workflow for the device's operation can be visualized as follows:

Clinical and Physiological Observations

While there is no "molecular target," some clinical studies have investigated the physiological effects of using Ceragem's thermal massage devices. These studies suggest potential benefits beyond the immediate physical sensations:

-

Increased Antioxidant Enzyme Levels: A study involving participants over 60 with lower back pain found that spinal thermal massage, in addition to standard rehabilitative therapy, was associated with a significant increase in the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx) after eight weeks.[3][9] The study also noted a correlation between this increased antioxidant activity and a reduction in pain perception.[3][9]

-

Enhanced Immune Response: Some clinical studies have indicated that regular use of Ceragem devices may lead to an increase in the number and functionality of peripheral blood natural killer (NK) cells, which are a component of the innate immune system.[11][12]

The proposed physiological response pathway based on these studies can be summarized as follows:

Summary of Clinical Observations

The following table summarizes the findings from a study on the effects of a spinal thermal massage device.

| Parameter | Experimental Group (Thermal Massage + Standard Therapy) | Control Group (Standard Therapy Only) |

| Pain Reduction (PNRS) | Greater reduction in pain scores at 4 and 8 weeks | Less reduction in pain scores |

| Antioxidant Enzyme Levels (SOD, GPx) | Significantly higher at 8 weeks | No significant change |

| Catalase (CAT) Levels | No significant change | No significant change |

Data sourced from a study on a spinal thermal massage device involving 116 participants aged ≥60 with lower back pain.[3][9]

Experimental Protocols

The methodologies for the clinical observations mentioned are based on standard clinical trial and biochemical assay procedures. A generalized workflow for such a study is outlined below.

Generalized Experimental Workflow for Assessing Physiological Effects:

-

Participant Recruitment: Individuals meeting specific criteria (e.g., age, presence of musculoskeletal pain) are recruited for the study.

-

Group Assignment: Participants are randomly assigned to an experimental group (receiving Ceragem therapy) and a control group.

-

Baseline Assessment: Pre-treatment data is collected, including pain scores (e.g., using a Pain Numeric Rating Scale - PNRS) and blood samples for baseline biochemical analysis.

-

Intervention: The experimental group receives regular treatment with the Ceragem device over a defined period (e.g., 8 weeks), while the control group may receive a sham treatment or standard care.

-

Follow-up Assessments: Data and blood samples are collected at specified intervals (e.g., 4 and 8 weeks) to monitor changes.

-

Biochemical Analysis: Blood samples are analyzed for levels of specific biomarkers, such as antioxidant enzymes (SOD, GPx, CAT) or immune cells (NK cells).

-

Statistical Analysis: The data is statistically analyzed to determine the significance of any observed differences between the groups.

References

- 1. ceragemph.com [ceragemph.com]

- 2. ceragemus.com [ceragemus.com]

- 3. ceragemus.com [ceragemus.com]

- 4. ceragemus.com [ceragemus.com]

- 5. Massaging beds may feel good, but don’t call them a cure-all | Washington State [atg.wa.gov]

- 6. Ceragem’s ‘Master V9’ Gains FDA Approval in U.S. - Businesskorea [businesskorea.co.kr]

- 7. ceragemusa.net [ceragemusa.net]

- 8. middlepathspa.com.np [middlepathspa.com.np]

- 9. Use of a Spinal Thermal Massage Device for Anti-oxidative Function and Pain Alleviation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. massagechairheaven.com [massagechairheaven.com]

- 11. ceragemph.com [ceragemph.com]

- 12. ceragemph.com [ceragemph.com]

Methodological & Application

Application Notes & Protocols for Preclinical Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Introduction:

While a specific experimental protocol formally designated "Cergem" is not prominently found in the reviewed scientific literature, this document outlines a series of standardized and widely adopted experimental protocols crucial for preclinical cancer research. These protocols are fundamental for evaluating the efficacy of potential anti-cancer agents, understanding their mechanisms of action, and elucidating their impact on key cellular processes and signaling pathways commonly dysregulated in cancer.[1][2] The following application notes provide detailed methodologies, data presentation guidelines, and visual representations of experimental workflows and biological pathways.

Cell Viability and Cytotoxicity Assessment: MTT Assay

Application: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential therapeutic agents on cancer cell lines.

Experimental Protocol:

-

Cell Seeding:

-

Culture cancer cells of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate growth medium.

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of the test compound in the growth medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-cell control (medium only).

-

Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete dissolution.

-

-

Data Acquisition:

-

Read the absorbance of the plate at 570 nm using a microplate reader.

-

Data Presentation:

The results of the MTT assay are typically presented as the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is a key metric derived from this data.

| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Vehicle Control) | 1.25 | 100% |

| 1 | 1.10 | 88% |

| 5 | 0.85 | 68% |

| 10 | 0.63 | 50.4% |

| 25 | 0.30 | 24% |

| 50 | 0.15 | 12% |

Experimental Workflow Diagram:

Analysis of Protein Expression in Signaling Pathways: Western Blotting

Application: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or cell extract. It is essential for studying the activation or inhibition of key signaling pathways in cancer, such as the PI3K/Akt or MAPK pathways, in response to a therapeutic agent.[2][3]

Experimental Protocol:

-

Protein Extraction:

-

Treat cancer cells with the test compound at various concentrations and for different time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Quantify the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Load the samples onto a polyacrylamide gel (SDS-PAGE) for separation based on molecular weight. Include a molecular weight marker.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt, anti-total-Akt, anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Data Presentation:

The results are presented as bands on an autoradiogram, where the intensity of the band corresponds to the amount of the target protein. Densitometry can be used to quantify the band intensity, which is then normalized to a loading control (e.g., β-actin or GAPDH).

| Treatment | p-Akt (Normalized Intensity) | Total Akt (Normalized Intensity) | β-actin (Normalized Intensity) |

| Control | 1.00 | 1.00 | 1.00 |

| Compound X (10 µM) | 0.35 | 0.98 | 1.00 |

| Compound X (25 µM) | 0.12 | 1.02 | 1.00 |

Signaling Pathway Diagram: PI3K/Akt Pathway

The PI3K/Akt signaling pathway is frequently activated in many types of cancer and plays a crucial role in cell proliferation, survival, and growth.[2]

Assessment of Cancer Cell Migration: In Vitro Wound Healing (Scratch) Assay

Application: The wound healing assay is a straightforward method to study directional cell migration in vitro. It is used to assess the potential of a compound to inhibit cancer cell migration and invasion, which are key processes in metastasis.

Experimental Protocol:

-

Cell Seeding and Monolayer Formation:

-

Seed cells in a 6-well plate and grow them to form a confluent monolayer.

-

-

Creating the "Wound":

-

Using a sterile pipette tip, create a straight scratch or "wound" through the center of the cell monolayer.

-

Wash the wells with PBS to remove detached cells and debris.

-

-

Compound Treatment and Imaging:

-

Add fresh medium containing the test compound at the desired concentration. Include a vehicle control.

-

Capture images of the scratch at time 0 using a microscope.

-

Incubate the plate at 37°C and 5% CO2.

-

Capture images of the same field at regular intervals (e.g., 12, 24, and 48 hours).

-

-

Data Analysis:

-

Measure the width of the scratch at different time points for both treated and control wells.

-

Calculate the percentage of wound closure over time.

-

Data Presentation:

The data can be presented as representative images of the wound closure at different time points and as a quantitative graph showing the percentage of wound closure.

| Treatment | Wound Width at 0h (µm) | Wound Width at 24h (µm) | % Wound Closure |

| Control | 500 | 150 | 70% |

| Compound Y (20 µM) | 500 | 400 | 20% |

Logical Relationship Diagram: Drug Screening Process

This diagram illustrates the logical flow from initial compound screening to the identification of a lead candidate in cancer research.

References

- 1. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]

- 2. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tricaprilin (CER-001) in Neuroscience Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is for research purposes only. "Cergem" is likely a misspelling of compounds developed by Cerecin, Inc. This document focuses on their lead investigational drug, tricaprilin (CER-001). Tricaprilin is an investigational compound and has not been approved by regulatory agencies for any indication. The protocols provided are illustrative and should be adapted and optimized for specific experimental needs.

Introduction

Tricaprilin (CER-001) is a highly purified, oral formulation of a medium-chain triglyceride (MCT) being investigated for its therapeutic potential in various neurological disorders, including Alzheimer's disease, migraine, and infantile spasms.[1][2] It is designed to induce a state of ketosis, thereby providing an alternative energy source for the brain. Cerebral glucose hypometabolism is a known characteristic of several neurodegenerative diseases, and by supplying ketone bodies, tricaprilin aims to address this energy deficit.[3][4]

Mechanism of Action

Tricaprilin is a pro-drug that is rapidly hydrolyzed in the gastrointestinal tract to release caprylic acid (a medium-chain fatty acid) and glycerol. Caprylic acid is then transported to the liver via the portal vein, where it undergoes β-oxidation to produce ketone bodies: β-hydroxybutyrate (BHB), acetoacetate, and acetone.[5] These ketone bodies can cross the blood-brain barrier and serve as an alternative fuel source for neurons, particularly when glucose metabolism is impaired.[6][7]

Beyond its role as an alternative energy substrate, the ketone bodies produced from tricaprilin metabolism have been shown to exert neuroprotective effects through various signaling pathways. These include improving mitochondrial function, reducing oxidative stress and neuroinflammation, and modulating gene expression.[6][7]

Signaling Pathway of Tricaprilin-Induced Neuroprotection

Caption: Signaling pathway of tricaprilin-induced neuroprotection.

Applications in Neuroscience Research

Tricaprilin can be used as a tool compound in various neuroscience research settings to investigate the roles of metabolic therapies and ketosis in neuronal health and disease.

-

Neurodegenerative Disease Models: Studying the effects of tricaprilin in animal models of Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and other neurodegenerative conditions.[4][8]

-

Ischemic Injury Models: Investigating the neuroprotective effects of tricaprilin in in vitro and in vivo models of stroke and cerebral ischemia.

-

Epilepsy and Seizure Models: Exploring the anti-convulsant properties of tricaprilin-induced ketosis.

-

Migraine Models: Studying the potential of tricaprilin to mitigate cortical spreading depression and other migraine-related phenomena.

-

Cellular and Molecular Neuroscience: Elucidating the downstream signaling pathways activated by ketone bodies in neurons and glial cells.

Quantitative Data Summary

The following tables summarize key quantitative data from published studies on tricaprilin.

Table 1: Human Pharmacokinetic and Dosing Information

| Parameter | Value | Study Population | Reference |

| Dosing Regimen (Alzheimer's) | Up to 30g twice daily | Healthy Elderly | |

| Dosing Regimen (Migraine) | Up to 60 g/day | Migraine Patients | [1] |

| Mean Cmax (Total Ketones) | 965 µM (Chinese) | Healthy Young Males | [9] |

| Mean Cmax (Total Ketones) | 1000 µM (Caucasian) | Healthy Young Males | [9] |

| Administration | Orally, 30 minutes after a meal | Healthy Volunteers | [4] |

Table 2: Preclinical and Clinical Study Observations

| Finding | Model System | Reference |

| Attenuated progression of weakness and protected spinal cord motor neuron loss | SOD1-G93A ALS mice | [4][8] |

| Significantly promoted mitochondrial oxygen consumption rate | SOD1-G93A ALS mice | [4][8] |

| Improved short-term memory and attention | Mild to moderate Alzheimer's patients | [10] |

| Mean improvement of -2.75 migraine headache days at month 2 | Migraine Patients | [2] |

Experimental Protocols

The following are example protocols for studying the effects of tricaprilin in neuroscience research. These should be considered as starting points and will require optimization for specific experimental conditions.

Protocol 1: In Vitro Neuroprotection Assay

Objective: To assess the protective effects of caprylic acid (the active metabolite of tricaprilin) against glutamate-induced excitotoxicity in primary neuronal cultures.

Materials:

-

Primary cortical neurons (e.g., from E18 rat embryos)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Caprylic acid (sodium salt)

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

Multi-well plates

Procedure:

-

Plate primary cortical neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.

-

Prepare stock solutions of sodium caprylate in sterile water.

-

On the day of the experiment, replace the culture medium with fresh medium containing varying concentrations of sodium caprylate (e.g., 10 µM, 50 µM, 100 µM, 500 µM).

-

Incubate for 24 hours.

-

Add glutamate to a final concentration of 50 µM to induce excitotoxicity.

-

Incubate for another 24 hours.

-

Measure cell death using the LDH cytotoxicity assay according to the manufacturer's instructions.

-

Include appropriate controls: untreated cells, cells treated with glutamate alone, and cells treated with sodium caprylate alone.

Experimental Workflow for In Vitro Neuroprotection Assay

References

- 1. cerecin.com [cerecin.com]

- 2. neurologylive.com [neurologylive.com]

- 3. cerecin.com [cerecin.com]

- 4. Caprylic Triglyceride as a Novel Therapeutic Approach to Effectively Improve the Performance and Attenuate the Symptoms Due to the Motor Neuron Loss in ALS Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modeling digestion, absorption, and ketogenesis after administration of tricaprilin formulations to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms of Neuroprotection by Ketone Bodies and Ketogenic Diet in Cerebral Ischemia and Neurodegenerative Diseases [mdpi.com]

- 7. psychiatryonline.org [psychiatryonline.org]

- 8. researchgate.net [researchgate.net]

- 9. cerecin.com [cerecin.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

Application Notes and Protocols for Cergem Dosage in In Vivo Animal Models